5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 224317-64-0
VCID: VC2428704
InChI: InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
SMILES: C#CCOC1=C(C=C(C=C1)Cl)C=O
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

CAS No.: 224317-64-0

Cat. No.: VC2428704

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde - 224317-64-0

Specification

CAS No. 224317-64-0
Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
IUPAC Name 5-chloro-2-prop-2-ynoxybenzaldehyde
Standard InChI InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Standard InChI Key JPOACCUDQZMTSO-UHFFFAOYSA-N
SMILES C#CCOC1=C(C=C(C=C1)Cl)C=O
Canonical SMILES C#CCOC1=C(C=C(C=C1)Cl)C=O

Introduction

Chemical Identity and Physical Properties

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde (CAS No.: 224317-64-0) is characterized by its molecular formula C₁₀H₇ClO₂ and molecular weight of 194.61 g/mol . This compound contains three key functional groups: an aldehyde group, a propynyloxy (alkynyl ether) group, and a chloro substituent, each contributing to its diverse chemical reactivity profile.

Structural Identifiers

The compound is known by several synonyms in chemical databases and research literature. The following table provides a comprehensive overview of its identifiers:

ParameterValue
CAS Number224317-64-0
Molecular FormulaC₁₀H₇ClO₂
Molecular Weight194.61 g/mol
IUPAC Name5-chloro-2-prop-2-ynoxybenzaldehyde
Synonyms5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, 5-chloro-2-(2-propyn-1-yloxy)benzaldehyde
InChIInChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
InChIKeyJPOACCUDQZMTSO-UHFFFAOYSA-N
SMILESC#CCOC1=C(C=C(C=C1)Cl)C=O

Table 1: Structural identifiers of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Synthesis Methods

Synthetic Routes

The synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde typically involves the reaction of 5-chlorosalicylaldehyde with propargyl alcohol or its derivatives. This O-alkylation reaction is generally performed using potassium carbonate as a base in N,N-dimethylformamide (DMF) at around 20°C .

The general reaction scheme can be represented as:

5-chlorosalicylaldehyde + propargyl bromide → 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Literature suggests that this synthetic route can achieve high yields, approaching 100% under optimized conditions . The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group of 5-chlorosalicylaldehyde attacks the propargyl bromide.

Reaction Conditions

The specific reaction conditions reported in the literature include:

  • Base: Potassium carbonate

  • Solvent: N,N-dimethylformamide

  • Temperature: 20°C

  • Reactants: 5-chlorosalicylaldehyde (635-93-8) and propargyl bromide (106-96-7)

This synthetic method is advantageous for laboratory-scale preparations, though alternative approaches may exist for industrial-scale production.

Applications in Organic Synthesis

Synthetic Building Block

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde serves primarily as an intermediate or precursor in the synthesis of more complex organic molecules. Its utility stems from the presence of multiple reactive functional groups:

  • The aldehyde group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations.

  • The terminal alkyne moiety of the propynyloxy group enables click chemistry reactions, Sonogashira couplings, and other transition metal-catalyzed transformations.

  • The chloro substituent provides a handle for cross-coupling reactions, such as Suzuki and Negishi couplings.

These features make the compound particularly valuable in divergent synthesis strategies, where a common intermediate can be transformed into structurally diverse products.

Derivatives and Related Compounds

Oxime Derivative

A notable derivative of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is its oxime form, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde oxime (CAS: 400751-52-2) . This derivative has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol.

ParameterValue
CAS Number400751-52-2
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
Synonyms(E)-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime, (5-chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane

Table 2: Properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde oxime

The oxime derivative is used in proteomics research and is available from several chemical suppliers . The conversion of the aldehyde to an oxime modifies the compound's reactivity and potentially its biological properties, making it suitable for different applications in chemical and biological research.

ManufacturerProduct NumberPurityPackagingPrice (USD)
Matrix Scientific045931>95%500mg$181
Matrix Scientific045931>95%1g$228
Matrix Scientific045931>95%5g$524
A1 Biochem Labs656402495%5g$425
A1 Biochem Labs656402495%25g$1000
AK Scientific7669ADNot specified5g$757
CrysdotCD1209444895+%5g$363

Table 3: Commercial pricing information (as of December 2021)

The relatively high pricing indicates that the compound is primarily produced in small batches for specialized research applications rather than bulk industrial use.

Research Context and Related Chemistry

While specific research on 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde appears limited in the available literature, related compounds provide insight into its potential applications. For instance, the patent describing a method for synthesizing 5-chlorothiophene-2-carboxylic acid demonstrates synthetic approaches to chlorinated heterocyclic compounds that may be applicable to our target molecule .

The synthesis of 5-chlorothiophene-2-carboxylic acid involves chlorination of 2-thiophenecarboxaldehyde followed by oxidation to the corresponding carboxylic acid . Similar chemical transformations could potentially be applied to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde to access related functional derivatives.

Future Research Directions

Based on the compound's structure and reactivity, several promising research directions emerge:

  • Development of novel synthetic methodologies utilizing the compound's multifunctional nature

  • Exploration of its potential as a building block in diversity-oriented synthesis

  • Investigation of possible biological activities of the compound and its derivatives

  • Use in the preparation of materials with specific electronic or optical properties

The presence of both the alkyne and aldehyde functionalities makes this compound particularly interesting for click chemistry applications and the synthesis of heterocyclic compounds.

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